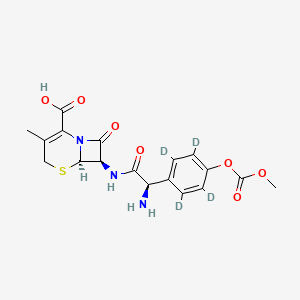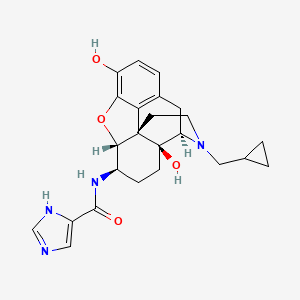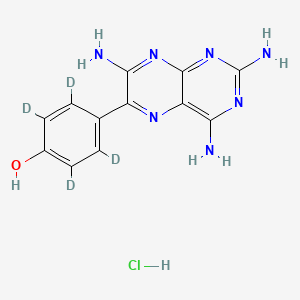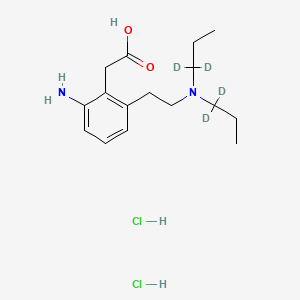
Germination-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germination-IN-1 is a synthetic compound designed to enhance seed germination and early plant growth. It is primarily used in agricultural and horticultural applications to improve crop yields and plant health. The compound works by stimulating various biochemical pathways that promote seed germination and seedling vigor.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Germination-IN-1 involves a multi-step chemical process. The initial step typically includes the preparation of a precursor molecule through a series of organic reactions such as alkylation, esterification, and cyclization. The precursor is then subjected to further chemical modifications, including oxidation and reduction reactions, to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and pH, are meticulously monitored and adjusted to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Germination-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives that may have enhanced or altered biological activity.
Reduction: Reduction reactions can modify the functional groups of this compound, potentially leading to new compounds with unique properties.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule, resulting in structurally diverse analogs.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.
Scientific Research Applications
Germination-IN-1 has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its role in enhancing seed germination and plant growth, making it valuable in agricultural research.
Medicine: Explored for potential therapeutic applications due to its ability to modulate biochemical pathways.
Industry: Utilized in the production of high-yield crops and in the development of new agricultural products.
Mechanism of Action
The mechanism of action of Germination-IN-1 involves the activation of specific molecular targets and pathways that promote seed germination. The compound interacts with phytohormones such as gibberellins and auxins, enhancing their signaling pathways. This leads to the breakdown of seed dormancy and the initiation of germination processes. Additionally, this compound modulates the production of reactive oxygen species (ROS), which play a crucial role in seed germination and early seedling growth.
Comparison with Similar Compounds
Gibberellic Acid: A naturally occurring phytohormone that promotes seed germination and plant growth.
Karrikins: Smoke-derived compounds that stimulate seed germination and enhance seedling vigor.
Abscisic Acid Inhibitors: Compounds that inhibit the action of abscisic acid, a hormone that induces seed dormancy.
Uniqueness: Germination-IN-1 is unique in its ability to simultaneously modulate multiple biochemical pathways involved in seed germination. Unlike other compounds that target a single pathway, this compound offers a more comprehensive approach to enhancing seed germination and early plant growth.
Properties
Molecular Formula |
C30H45NO3 |
|---|---|
Molecular Weight |
467.7 g/mol |
IUPAC Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H45NO3/c1-19(9-12-27(34)31-21-7-5-4-6-8-21)23-10-11-24-28-25(14-16-30(23,24)3)29(2)15-13-22(32)17-20(29)18-26(28)33/h4-8,19-20,22-26,28,32-33H,9-18H2,1-3H3,(H,31,34)/t19-,20+,22-,23-,24+,25+,26-,28+,29+,30-/m1/s1 |
InChI Key |
XQAOJNYOXOQRTQ-CMLBRSAOSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)NC1=CC=CC=C1)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)C |
Canonical SMILES |
CC(CCC(=O)NC1=CC=CC=C1)C2CCC3C2(CCC4C3C(CC5C4(CCC(C5)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione-d5](/img/structure/B12413736.png)








